Derivative CKI-7 Demonstrates >8‑Fold CK1 Selectivity Over CK2 That Depends on the 5-Chloro Substituent
The sulfonamide derivative CKI-7, synthesized directly from 5-chloroisoquinolin-8-amine, exhibits a Ki of 8.5 µM against casein kinase I (CK1) compared to 70 µM against casein kinase II (CK2), an 8.2‑fold selectivity window [1]. Against a panel of off-target kinases, CKI-7 shows IC₅₀ values of >1,000 µM (PKC), 550 µM (PKA), 195 µM (CaMKII), and 90 µM (CK2), confirming that the 5-chloro-8-sulfonamide architecture drives the selectivity fingerprint [1]. The unsubstituted isoquinoline-8-sulfonamide (H-series) compounds, lacking the 5-chloro group, do not recapitulate this CK1-preferring selectivity profile, as demonstrated by the broad kinase inhibition observed with H-7 and H-8 [2]. The crystal structure of CK1 complexed with CKI-7 (PDB 2CSN, 2.5 Å resolution) confirms that the 5-chloro substituent engages a hydrophobic pocket adjacent to the ATP-binding site, providing a structural basis for the selectivity [3].
| Evidence Dimension | Kinase selectivity (Ki and IC₅₀ panel) |
|---|---|
| Target Compound Data | CKI-7 (derived from 5-chloroisoquinolin-8-amine): Ki CK1 = 8.5 µM; Ki CK2 = 70 µM; IC₅₀ CK1 = 6 µM; IC₅₀ CK2 = 90 µM; IC₅₀ PKC > 1,000 µM; IC₅₀ PKA = 550 µM; IC₅₀ CaMKII = 195 µM |
| Comparator Or Baseline | Isoquinoline-8-sulfonamides lacking 5-chloro (H-7, H-8): non-selective across PKA, PKC, CK1, CK2 with Ki values 1–10 µM range (class-level); CKI-8 (1-(5-chloroisoquinoline-8-sulfonyl) derivative) shows similar CK1 preference but different potency |
| Quantified Difference | 8.2‑fold CK1 vs CK2 selectivity for CKI-7; >100‑fold over PKC; >60‑fold over PKA |
| Conditions | In vitro kinase inhibition assays with purified bovine casein kinase I and II; ATP-competitive binding confirmed by kinetic analysis |
Why This Matters
For researchers procuring a CK1-selective chemical probe, 5-chloroisoquinolin-8-amine is the only commercially available building block that provides direct synthetic access to the validated CKI-7 pharmacophore with a structurally characterized binding mode, a capability absent in 8-aminoisoquinoline or 5-fluoro/5-bromo analogs.
- [1] Chijiwa T, Hagiwara M, Hidaka H. A newly synthesized selective casein kinase I inhibitor, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, and affinity purification of casein kinase I from bovine testis. J Biol Chem. 1989;264(9):4924-4927. PMID: 2925666. View Source
- [2] Hidaka H, Inagaki M, Kawamoto S, Sasaki Y. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry. 1984;23(21):5036-5041. PMID: 6238627. View Source
- [3] Xu RM, Carmel G, Kuret J, Cheng X. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proc Natl Acad Sci USA. 1996;93(13):6308-6313. PMID: 8692811. View Source
